molecular formula C9H6N2O2S2 B14505446 4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one CAS No. 65004-16-2

4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one

Cat. No.: B14505446
CAS No.: 65004-16-2
M. Wt: 238.3 g/mol
InChI Key: VNFHVLJLMBBMKD-UHFFFAOYSA-N
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Description

4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one is a chemical compound belonging to the class of thiadiazolidinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one typically involves the reaction of benzoyl chloride with 5-sulfanylidene-1,3,4-thiadiazolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one is unique due to its specific benzoyl and sulfanylidene functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

65004-16-2

Molecular Formula

C9H6N2O2S2

Molecular Weight

238.3 g/mol

IUPAC Name

4-benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one

InChI

InChI=1S/C9H6N2O2S2/c12-7(6-4-2-1-3-5-6)11-9(14)15-8(13)10-11/h1-5H,(H,10,13)

InChI Key

VNFHVLJLMBBMKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=S)SC(=O)N2

Origin of Product

United States

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